5-Iodo-1-isopropyl-3-nitro-1H-pyrazole
Description
Significance of Pyrazole (B372694) Derivatives as N-Heterocyclic Scaffolds in Organic Chemistry
Pyrazole derivatives represent a prominent class of five-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in organic and medicinal chemistry. chemscene.comresearchgate.net The pyrazole nucleus is a versatile scaffold, and its derivatives are integral to the development of a wide array of compounds with diverse applications. nih.govbldpharm.com The presence of this heterocyclic core in various molecules has proven to be a key factor in their biological and pharmacological activities, which include anti-inflammatory, antimicrobial, anticancer, and antidepressant properties. chemscene.comnih.gov The adaptability of the pyrazole ring allows for the synthesis of a multitude of derivatives, making it a crucial building block in the creation of complex molecular architectures. chemicalbook.com This has led to their use not only in pharmaceuticals but also in agrochemicals and materials science. chemscene.com
Overview of the Pyrazole Ring System: Structure, Reactivity Principles, and Aromaticity
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and three carbon atoms, with the molecular formula C₃H₄N₂. mdpi.comevitachem.com Its structure is planar, and all the ring atoms are sp² hybridized. arkat-usa.org The aromaticity of the pyrazole ring is due to the delocalization of six π-electrons, which satisfies Hückel's rule. arkat-usa.orgresearchgate.net This aromatic character imparts stability to the ring system, comparable to that of benzene (B151609) derivatives. researchgate.net
The pyrazole ring possesses two distinct nitrogen atoms: one is a pyrrole-like nitrogen (N1), which is typically protonated, and the other is a pyridine-like nitrogen (N2), which is more basic. mdpi.comresearchgate.net This dual nature makes pyrazoles amphoteric, capable of acting as both weak acids and weak bases. mdpi.com The reactivity of the pyrazole ring is influenced by the electron-withdrawing effect of the two nitrogen atoms, which reduces the electron density at the C3 and C5 positions, making them susceptible to nucleophilic attack. chemicalbook.commdpi.com Conversely, the C4 position is relatively electron-rich and is the preferred site for electrophilic substitution reactions such as halogenation, nitration, and sulfonation. chemscene.com
The tautomerism of pyrazoles, arising from the migration of a proton between the two nitrogen atoms, is another key feature of their chemistry, influencing their reactivity and the regioselectivity of their reactions. evitachem.comarkat-usa.org
Contextualization of Halogenated and Nitrated Pyrazoles in Chemical Synthesis and Advanced Applications
The introduction of halogen and nitro groups onto the pyrazole scaffold significantly modifies its chemical properties and opens up new avenues for its application. Halogenated pyrazoles, particularly those containing iodine, are valuable intermediates in organic synthesis. The carbon-halogen bond can be readily functionalized through various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide range of substituents. mdpi.com The iodine atom in iodinated pyrazoles can also participate in halogen bonding, a non-covalent interaction that can be exploited in crystal engineering and the design of supramolecular assemblies.
Nitrated pyrazoles have attracted considerable interest, particularly in the field of energetic materials. researchgate.netresearchgate.netgoogle.com The presence of one or more nitro groups increases the nitrogen content and density of the compounds, contributing to a high heat of formation and desirable detonation properties. researchgate.netresearchgate.net These compounds are explored as potential explosives, propellants, and pyrotechnics. researchgate.netgoogle.com Beyond their use as energetic materials, the nitro group, being a strong electron-withdrawing group, further deactivates the pyrazole ring towards electrophilic attack and can influence the regioselectivity of subsequent reactions.
Research Objectives for 5-Iodo-1-isopropyl-3-nitro-1H-pyrazole
A primary research objective is to establish efficient and regioselective synthetic routes to this compound. A plausible approach would involve a multi-step synthesis. One potential pathway could begin with the synthesis of 1-isopropyl-1H-pyrazole, followed by nitration and then iodination. The nitration of an N-alkylated pyrazole would need to be carefully controlled to achieve the desired substitution at the 3-position. Subsequent iodination would then be directed to the 5-position. Alternatively, a precursor such as 3-nitro-1H-pyrazole could be N-alkylated with an isopropyl group, followed by iodination. The choice of reagents and reaction conditions would be crucial to ensure high yields and avoid the formation of unwanted isomers.
Table 1: Potential Synthetic Precursors and Reagents
| Precursor/Reagent | Role in Synthesis |
|---|---|
| Isopropylhydrazine | Source of the N-isopropyl group |
| 1,3-Dicarbonyl compounds | For the initial formation of the pyrazole ring |
| Nitrating agents (e.g., HNO₃/H₂SO₄) | Introduction of the nitro group |
| Iodinating agents (e.g., I₂/oxidizing agent) | Introduction of the iodo group |
A comprehensive characterization of the molecular structure of this compound is essential. This would involve a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be employed to confirm the connectivity of the atoms and the positions of the substituents on the pyrazole ring. The chemical shifts and coupling constants would provide valuable information about the electronic environment of the protons and carbons in the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.
Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the characteristic vibrational frequencies of the functional groups present, such as the nitro group (NO₂) and the C-I bond.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals corresponding to the isopropyl protons and the pyrazole ring proton. |
| ¹³C NMR | Resonances for the carbons of the pyrazole ring, the isopropyl group, with shifts influenced by the iodo and nitro substituents. |
| MS | A molecular ion peak corresponding to the exact mass of C₆H₈IN₃O₂. |
| IR | Characteristic absorption bands for the N-O stretching of the nitro group and C-I stretching. |
The crystallographic data would be crucial for investigating the non-covalent interactions involving the this compound molecule.
Intramolecular Interactions: The analysis of the crystal structure would reveal any close contacts between atoms within the same molecule, which could indicate the presence of intramolecular hydrogen bonds or other steric and electronic interactions.
Intermolecular Interactions: A key area of investigation would be the role of the iodine atom in forming halogen bonds with the nitro group or other acceptor atoms in neighboring molecules. The study of these interactions is fundamental to understanding the crystal packing and the supramolecular architecture of the compound. The potential for hydrogen bonding involving the pyrazole ring or other parts of the molecule would also be explored.
Computational Chemistry Insights into Electronic Structure and Reactivity
Computational chemistry provides powerful tools for understanding the molecular behavior and properties of pyrazole derivatives. eurasianjournals.com For a molecule like this compound, density functional theory (DFT) calculations are commonly employed to investigate its electronic structure, geometry, and reactivity. mdpi.comresearchgate.net
The pyrazole ring itself is an electron-rich aromatic system. mdpi.com However, the substituents—an isopropyl group at the N1 position, a nitro group at C3, and an iodine atom at C5—profoundly influence its electronic landscape.
Nitro Group (NO₂): As a strong electron-withdrawing group, the nitro group at the C3 position significantly decreases the electron density of the pyrazole ring. acrhem.org This withdrawal effect lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acrhem.org A lower LUMO energy generally makes the molecule more susceptible to nucleophilic attack. The presence of nitro groups is a key feature in the design of high-energy-density materials, as it improves density and oxygen balance. researchgate.netnih.gov Theoretical studies on nitropyrazoles confirm that increasing the number of nitro groups can enhance detonation velocity and pressure, making them potential candidates for energetic materials. researchgate.netenergetic-materials.org.cn
Iodo Group (I): The iodine atom at the C5 position also acts as an electron-withdrawing group via induction, though it can be a weak π-donor. Its primary role in modulating reactivity, however, often lies in its ability to serve as a leaving group or a handle for cross-coupling reactions.
Isopropyl Group ((CH₃)₂CH): The isopropyl group at the N1 position is an electron-donating group. It increases the electron density on the ring system, though its effect is likely overshadowed by the powerful withdrawing nature of the nitro group.
The combination of these substituents creates a complex electronic environment. DFT calculations can predict molecular properties such as electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule. For this compound, the area around the nitro group would be highly electron-deficient (electrophilic), while the nitrogen atoms of the pyrazole ring retain some nucleophilic character. mdpi.comorientjchem.org
The stability of the molecule can be assessed by the HOMO-LUMO energy gap. A large gap implies high stability and low chemical reactivity. acrhem.org The presence of the strong electron-withdrawing nitro group is expected to reduce this gap compared to unsubstituted pyrazole, suggesting increased reactivity. acrhem.org
| Property | Predicted Influence of Substituents | Theoretical Basis |
| Electron Density | Significantly reduced on the pyrazole ring. | The NO₂ group is a powerful electron-withdrawing group. acrhem.org |
| Reactivity | Increased susceptibility to nucleophilic attack. | Electron-withdrawing groups lower the LUMO energy. acrhem.org |
| HOMO-LUMO Gap | Expected to be smaller than unsubstituted pyrazole. | Electron-withdrawing groups lower both HOMO and LUMO energies, often reducing the gap. acrhem.org |
| Stability | Potentially lower kinetic stability compared to unsubstituted pyrazole. | A smaller HOMO-LUMO gap correlates with higher reactivity. acrhem.org |
Exploration of Utility as a Synthetic Intermediate and in Materials Science
The specific substitution pattern of this compound makes it a potentially valuable, though specialized, synthetic intermediate and a candidate for materials science applications.
Utility as a Synthetic Intermediate:
The true synthetic value of this compound lies in the versatility of the C-I bond. Iodinated pyrazoles are well-established as versatile building blocks in organic synthesis. sciforum.netresearchgate.net The iodine atom is an excellent leaving group and is particularly useful in modern cross-coupling reactions. This allows for the introduction of a wide variety of functional groups at the C5 position.
Common transformations involving iodopyrazoles include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds, linking the pyrazole to other aryl or vinyl groups. researchgate.net
Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties. researchgate.net
Heck Coupling: Palladium-catalyzed reaction with alkenes.
Buchwald-Hartwig Amination: Palladium-catalyzed formation of carbon-nitrogen bonds with amines.
Stille Coupling: Palladium-catalyzed reaction with organostannanes.
These reactions would allow chemists to use this compound as a scaffold to build more complex molecules, leveraging the iodo group as a synthetic handle. The nitro group, being a strong deactivating group, would influence the regioselectivity and conditions required for these reactions. Furthermore, organic thiocyanates and selenocyanates, which can be derived from such intermediates, are useful precursors for a variety of sulfur and selenium-containing compounds. beilstein-journals.org
| Reaction Type | Reagent | Resulting Bond | Potential Application |
| Suzuki-Miyaura | R-B(OH)₂ | C-C (Aryl/Vinyl) | Synthesis of complex organic molecules, biaryls. researchgate.net |
| Sonogashira | R-C≡CH | C-C (Alkynyl) | Creation of conjugated systems, pharmaceutical intermediates. researchgate.net |
| Buchwald-Hartwig | R₂NH | C-N | Synthesis of substituted anilines, pharmaceutical compounds. |
| Thiocyanation | NH₄SCN | C-SCN | Intermediate for sulfur-containing heterocycles. beilstein-journals.org |
Utility in Materials Science:
The high nitrogen content and the presence of a nitro group suggest potential applications in the field of energetic materials. nih.gov Nitrated pyrazoles are a class of compounds known for their high density, high heat of formation, and good thermal stability, which are desirable properties for high-energy-density materials (HEDMs). researchgate.netnih.govacs.org
Computational studies on various nitropyrazoles have shown that they can achieve a good balance between energetic performance and stability. researchgate.netenergetic-materials.org.cn The introduction of multiple nitro groups can lead to detonation velocities and pressures superior to traditional explosives like TNT. acs.orgresearchgate.net While this compound has only one nitro group, it could serve as a precursor for polynitrated derivatives. The iodine atom, being heavy, would increase the density of the molecule, a critical factor for detonation performance. However, its presence might negatively impact the oxygen balance unless it is replaced by another nitro group. The compound could also be explored as a component in energetic metal-organic frameworks (EMOFs). acs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8IN3O2 |
|---|---|
Molecular Weight |
281.05 g/mol |
IUPAC Name |
5-iodo-3-nitro-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C6H8IN3O2/c1-4(2)9-5(7)3-6(8-9)10(11)12/h3-4H,1-2H3 |
InChI Key |
ZKVYQSVAVHULBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)[N+](=O)[O-])I |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 5 Iodo 1 Isopropyl 3 Nitro 1h Pyrazole and Analogues
Retrosynthetic Analysis of the 5-Iodo-1-isopropyl-3-nitro-1H-pyrazole Scaffold
A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnection pathways. The functional groups—iodo, isopropyl, and nitro—can be introduced at various stages of the synthesis.
A primary disconnection strategy involves the sequential functionalization of a pre-formed pyrazole (B372694) ring. This approach breaks down the target molecule as follows:
C-I Bond Disconnection: The iodo group at the C5 position can be introduced via electrophilic iodination of a 1-isopropyl-3-nitro-1H-pyrazole precursor. This is a common method for halogenating electron-rich heterocyclic systems. researchgate.net
C-NO₂ Bond Disconnection: The nitro group at the C3 position can be installed through nitration of a 1-isopropyl-5-iodo-1H-pyrazole. However, controlling the regioselectivity of nitration can be challenging. An alternative and often more regioselective method is the thermal or acid-catalyzed rearrangement of an N-nitropyrazole intermediate. nih.govacs.org
N-C (isopropyl) Bond Disconnection: The N1-isopropyl group can be formed by the alkylation of a 5-iodo-3-nitro-1H-pyrazole. This step must be carefully controlled to favor N1 alkylation over N2 alkylation.
Pyrazole Ring Disconnection: The core pyrazole ring is typically formed through the condensation of a hydrazine (B178648) derivative (isopropylhydrazine) with a suitable 1,3-dicarbonyl compound or its synthetic equivalent. This is the well-established Knorr pyrazole synthesis. jk-sci.comresearchgate.net
This analysis suggests a synthetic sequence beginning with the construction of the pyrazole ring, followed by N-alkylation, nitration, and iodination, although the order of these functionalization steps can be varied to optimize yield and regioselectivity.
Conventional Approaches to Pyrazole Ring Formation
The construction of the pyrazole core is the foundational step in the synthesis of pyrazole-based compounds.
The most classic and widely used method for pyrazole synthesis is the Knorr reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. jk-sci.comresearchgate.net The reaction mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. rsc.org
A significant challenge in this synthesis, particularly when using an unsymmetrical dicarbonyl compound and a substituted hydrazine like isopropylhydrazine, is the lack of regioselectivity. The initial nucleophilic attack can occur at either of the two carbonyl groups, leading to a mixture of two regioisomeric pyrazoles. rsc.org The ratio of these isomers is influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions.
| 1,3-Dicarbonyl Precursor | Hydrazine | Potential Pyrazole Products (Regioisomers) | Key Considerations |
|---|---|---|---|
| Acetylacetone | Isopropylhydrazine | 1-Isopropyl-3,5-dimethyl-1H-pyrazole (single product due to symmetrical dicarbonyl) | Symmetrical dicarbonyls avoid regioselectivity issues. |
| Ethyl Acetoacetate | Phenylhydrazine | Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate and Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate | Regioselectivity is governed by the differential reactivity of the ketone and ester carbonyls. rsc.org |
| 1,1,1-Trifluoroacetylacetone | Methylhydrazine | 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazole and 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole | Strongly electron-withdrawing groups can heavily influence the site of initial hydrazine attack. |
Achieving regioselective N-substitution is crucial for synthesizing specifically functionalized pyrazoles. While the cyclocondensation method described above can install the N-substituent directly, it often provides poor regiocontrol. acs.org An alternative and more controllable approach is the direct alkylation of an N-unsubstituted pyrazole.
In this method, the pyrazole is first deprotonated with a base to form a pyrazolate anion, which then acts as a nucleophile to attack an alkylating agent (e.g., isopropyl bromide). The regioselectivity of this reaction (N1 vs. N2 alkylation) is dependent on several factors:
Steric Hindrance: Bulky substituents at the C3 or C5 positions of the pyrazole ring tend to direct the incoming alkyl group to the less sterically hindered nitrogen atom. acs.org
Base and Solvent System: The choice of base and solvent can significantly influence the isomer ratio. For instance, using potassium carbonate in DMSO has been shown to achieve highly regioselective N1-alkylation for a range of 3-substituted pyrazoles. acs.org
Nature of the Alkylating Agent: The structure of the alkylating agent can also play a role in determining the site of substitution.
Systematic studies have been conducted to optimize conditions for regioselective N-alkylation, providing a robust toolkit for synthetic chemists. semanticscholar.orgbeilstein-journals.org
Introduction of the Nitro Moiety at the Pyrazole C3 Position
The introduction of a nitro group onto the pyrazole ring is a key step in accessing compounds like this compound. This is typically achieved through electrophilic nitration.
Pyrazoles are electron-rich aromatic heterocycles that readily undergo electrophilic substitution reactions. nih.gov Nitration is commonly performed using nitrating agents such as a mixture of concentrated nitric acid and sulfuric acid (mixed acid), fuming nitric acid, or nitric acid in acetic anhydride (B1165640). researchgate.netmasterorganicchemistry.comaiche.org The active electrophile in these reactions is the nitronium ion (NO₂⁺), which attacks the pyrazole ring. frontiersin.org
A particularly effective method for the synthesis of 3-nitropyrazoles involves a two-step process:
N-Nitration: The pyrazole is first nitrated on a ring nitrogen atom using a milder nitrating agent like a nitric acid/acetic anhydride mixture to form an N-nitropyrazole. researchgate.net
Rearrangement: The N-nitropyrazole is then subjected to thermal rearrangement, often in a high-boiling solvent like anisole (B1667542) or benzonitrile, which causes the nitro group to migrate to the C3 position. nih.govgoogle.com This rearrangement pathway provides excellent regioselectivity for the 3-nitro isomer. acs.org
| Pyrazole Substrate | Nitrating Agent/Conditions | Major Product(s) | Reference |
|---|---|---|---|
| Pyrazole | 1. HNO₃/Ac₂O; 2. Anisole, 145°C | 3-Nitro-1H-pyrazole | nih.govgoogle.com |
| 1-Methylpyrazole | HNO₃/TFAA | 1-Methyl-4-nitro-1H-pyrazole | nih.gov |
| 3-Nitropyrazole | HNO₃/H₂SO₄ | 3,4-Dinitropyrazole | researchgate.netgoogle.com |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | Fuming HNO₃/Ac₂O | 5-Chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | mdpi.com |
The position of nitration on the pyrazole ring is heavily influenced by the directing effects of the substituents already present. libretexts.org The pyrazole ring contains a "pyrrole-like" nitrogen (N1, if substituted) which is electron-donating, and a "pyridine-like" nitrogen (N2) which is electron-withdrawing.
Activating/Deactivating Effects: Substituents on the ring can either activate or deactivate it towards electrophilic attack. Electron-donating groups (like alkyl groups) activate the ring and are typically ortho, para-directing, while electron-withdrawing groups (like nitro or carboxyl groups) deactivate the ring and are meta-directing. organicchemistrytutor.comyoutube.comyoutube.comlibretexts.org
Positional Selectivity: In N-substituted pyrazoles, the C4 position is generally the most electron-rich and sterically accessible, making it the primary site for electrophilic substitution. If the C4 position is blocked, substitution may occur at the C3 or C5 positions. The presence of a deactivating group, such as the nitro group itself, will make subsequent nitrations more difficult and direct the next nitro group to a different position (e.g., nitration of 3-nitropyrazole yields 3,4-dinitropyrazole). researchgate.net
Therefore, to synthesize a C3-nitro derivative via direct C-nitration, strategies often require the C4 and C5 positions to be blocked or to utilize the N-nitration and rearrangement pathway, which inherently favors the C3 position. nih.gov
Incorporation of the Iodine Atom at the Pyrazole C5 Position
The introduction of an iodine atom at a specific position on the pyrazole ring is a critical transformation. The regioselectivity of this process is highly dependent on the electronic nature of the substituents already present on the ring and the chosen methodology.
Electrophilic aromatic substitution is a common method for the halogenation of pyrazole rings. Various reagents and conditions have been developed for this purpose. Common iodinating agents include elemental iodine (I₂) in the presence of an oxidizing agent, N-Iodosuccinimide (NIS), and systems like I₂/H₂O₂. mdpi.comresearchgate.net The general methods for direct iodination often involve using elemental iodine under oxidative conditions or employing organic iodo-compounds. nih.gov
For a substrate like 1-isopropyl-3-nitro-1H-pyrazole, direct electrophilic iodination would likely be directed to the C4 position. The nitro group at C3 is a powerful electron-withdrawing group, deactivating the adjacent C4 and C5 positions towards electrophilic attack. However, the deactivation is generally more pronounced at the ortho (C4) and para positions in aromatic systems. In the pyrazole ring, the C4 position is typically the most nucleophilic and susceptible to electrophilic substitution. Therefore, achieving selective iodination at the C5 position via standard electrophilic substitution in the presence of a 3-nitro group is challenging and often leads to the formation of the 4-iodo isomer.
A green approach to the 4-iodination of pyrazoles has been developed using iodine and hydrogen peroxide in water, which generates water as the only by-product. researchgate.net While this method is environmentally benign, it further underscores the inherent preference for C4 functionalization in many pyrazole systems. researchgate.net
Table 1: Common Reagents for Electrophilic Iodination of Pyrazoles
| Reagent System | Typical Conditions | Regioselectivity | Reference |
|---|---|---|---|
| I₂ / Oxidizing Agent (e.g., HIO₃, HNO₃) | Acidic media (e.g., AcOH) | Generally favors C4 position | mdpi.com |
| N-Iodosuccinimide (NIS) | Acidic media (e.g., H₂SO₄, CF₃COOH) | Generally favors C4 position | mdpi.com |
| I₂ / H₂O₂ | Water | Favors C4 position, "Green" method | researchgate.net |
| Ceric Ammonium Nitrate (CAN) / I₂ | Acetonitrile | Highly regioselective for C4 | nih.gov |
Directed Iodination Methodologies
To overcome the inherent regioselectivity of electrophilic substitution and force the incorporation of iodine at the C5 position, directed methodologies are required. One of the most effective strategies is directed ortho-metalation, or in this context, directed remote-metalation, followed by quenching with an electrophilic iodine source.
This approach involves the deprotonation of the C-H bond at the C5 position using a strong base. For pyrazoles, particularly those with electron-withdrawing groups, the C5 proton can be rendered sufficiently acidic for removal by organolithium reagents like n-butyllithium (n-BuLi). The resulting pyrazolide anion is a potent nucleophile. Trapping this in situ generated lithium pyrazolide with elemental iodine (I₂) leads to the exclusive formation of the 5-iodo derivative. nih.gov This method has been successfully applied to the synthesis of 1-aryl-3-trifluoromethyl-5-iodo-1H-pyrazoles, demonstrating its high regioselectivity. nih.gov
The synthetic sequence for obtaining the desired 5-iodo substitution pattern on the target molecule would thus involve:
Synthesis of the 1-isopropyl-3-nitro-1H-pyrazole precursor.
Treatment with n-BuLi at low temperature (e.g., -78 °C) to selectively deprotonate the C5 position.
Quenching the resulting anion with a solution of I₂ to install the iodine atom at C5.
This directed approach circumvents the electronic bias of the substrate and provides a reliable route to C5-iodinated pyrazoles that are otherwise difficult to access.
Installation of the Isopropyl Group at the Pyrazole N1 Position
The N-alkylation of the pyrazole ring is a fundamental step in the synthesis of N-substituted derivatives. The presence of two nitrogen atoms (N1 and N2) in the pyrazole ring means that the alkylation of an unsymmetrical N-unsubstituted pyrazole can result in a mixture of two regioisomers.
The most common method for N-alkylation involves the deprotonation of the pyrazole N-H with a base, followed by reaction with an alkylating agent. semanticscholar.org For the synthesis of 1-isopropyl-3-nitro-5-iodo-1H-pyrazole, this would typically involve the reaction of 3-nitro-5-iodo-1H-pyrazole with an isopropyl electrophile.
Common conditions for this transformation are outlined below:
Base and Alkyl Halide: A variety of bases can be used, ranging in strength from potassium carbonate (K₂CO₃) to sodium hydride (NaH). The choice of base is often dictated by the acidity of the pyrazole N-H, which is increased by the presence of electron-withdrawing groups like nitro and iodo. The alkylating agent is typically an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. Regioselectivity is a key consideration; alkylation often favors the less sterically hindered N1 position, especially with bulky substituents at C5. researchgate.net
Acid-Catalyzed Alkylation: An alternative to base-mediated methods is acid-catalyzed N-alkylation. A method using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst has been developed. semanticscholar.orgmdpi.com This protocol avoids the use of strong bases and high temperatures. For unsymmetrical pyrazoles, this method often yields a mixture of regioisomers, with the major product being controlled by sterics. semanticscholar.org
Phase-Transfer Catalysis: N-alkylation can also be performed under phase-transfer catalysis (PTC) conditions, which can be advantageous for reactions in biphasic systems and can offer environmental benefits. nih.gov
Table 2: Selected N-Alkylation Methods for Pyrazoles
| Method | Reagents | Typical Solvent | Key Features | Reference |
|---|---|---|---|---|
| Base-Mediated | Isopropyl Halide, Base (e.g., K₂CO₃, NaH) | DMF, Acetonitrile | Widely used; regioselectivity can be an issue. | semanticscholar.orgresearchgate.net |
| Acid-Catalyzed | Isopropyl Trichloroacetimidate, Acid (e.g., CSA) | Dichloromethane | Mild conditions; avoids strong base. | semanticscholar.org |
| Mitsunobu Reaction | Isopropyl Alcohol, DEAD, PPh₃ | THF | Mild inversion of stereochemistry at the alcohol. | semanticscholar.org |
| Catalytic Vapor-Phase | Isopropanol, Crystalline Aluminosilicate Catalyst | Gas Phase | Industrial application, high temperature. | google.comgoogle.com |
Stereochemical Control in N-Alkylation
For the installation of an achiral isopropyl group onto the pyrazole nitrogen, stereochemical control is not a factor. However, the field of N-alkylation has seen significant advances in controlling stereochemistry when chiral alkyl groups are introduced. Biocatalysis, in particular, has emerged as a powerful tool for achieving high levels of selectivity.
Engineered enzymes, specifically S-adenosyl-l-methionine (SAM)-dependent methyltransferases, have been developed to perform highly regioselective and, in principle, stereoselective N-alkylations. nih.govthieme-connect.com In these systems, a promiscuous enzyme generates non-natural analogues of SAM from simple haloalkanes, and a second engineered enzyme transfers the alkyl group to the pyrazole substrate with high fidelity. nih.gov This catalyst-controlled approach can overcome the substrate-control limitations of traditional chemical methods, which often yield product mixtures. nih.gov While not directly applicable to the achiral isopropyl group, this technology represents the state-of-the-art in selective N-alkylation and could be applied to the synthesis of analogues with chiral N-substituents.
Advanced and Green Chemistry Synthetic Methods
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to reduce environmental impact and improve efficiency. nih.govresearchgate.netbenthamdirect.com These methods focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.
Several green strategies are applicable to the synthesis of this compound and its analogues:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for both N-alkylation and pyrazole ring formation steps. nih.govmdpi.com It allows for rapid and efficient heating, often under solvent-free conditions, which aligns with green chemistry principles. researchgate.nettandfonline.com
Ultrasonic Irradiation: Sonication is another energy-efficient technique that can promote reactions. The use of ultrasound has been reported for the synthesis of pyranopyrazole derivatives in aqueous media, showcasing its potential for environmentally friendly synthesis. nih.gov
Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a key green strategy. nih.govmdpi.com As mentioned, a practical iodination of pyrazoles has been developed in water. researchgate.net
Multicomponent Reactions (MCRs): MCRs are one-pot reactions that combine three or more starting materials to form a complex product, minimizing intermediate isolation and purification steps. nih.gov While direct synthesis of the target molecule via a single MCR is unlikely, components of the synthesis could be combined. For instance, some pyrazole syntheses are achieved through efficient one-pot, multicomponent approaches. rsc.org These reactions are highly atom- and step-economical, making them inherently green. nih.gov
These advanced and green methodologies offer powerful alternatives to traditional synthetic routes, providing pathways to pyrazole derivatives that are not only efficient and high-yielding but also environmentally benign. nih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technique is particularly effective for the synthesis of heterocyclic compounds like pyrazoles. nih.gov The general strategy for synthesizing substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov Microwave irradiation can dramatically reduce the processing time for these reactions from hours or even days to mere minutes. nih.gov
For the synthesis of a specifically substituted pyrazole like this compound, a microwave-assisted approach could be employed at various stages. For instance, the initial formation of the 1-isopropyl-3-nitro-1H-pyrazole core could be achieved by reacting a suitable dicarbonyl precursor with isopropylhydrazine under microwave irradiation. Subsequently, electrophilic iodination at the C5 position could also be accelerated using microwave energy. Alternatively, a pre-iodinated precursor could be cyclized under microwave conditions. Studies have demonstrated the successful microwave-assisted synthesis of various pyrazole derivatives, achieving yields ranging from 68.4% to 90.1% in as little as 30 minutes. An efficient microwave-assisted synthetic method has also been applied for the preparation of a series of 2-pyrazolines. shd-pub.org.rs
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrazole Derivatives
| Reaction Step | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Condensation of Hydrazine with 1,3-Dicarbonyl | ~2 days | Few minutes | Significant | nih.gov |
| Cyclization of Chalcones with Hydrazine Hydrate | Several hours | 1-2 hours | Good to Excellent | nih.gov |
| Synthesis of 4,5-dihydro-1H-pyrazoles | Not specified | 4 minutes | 82-96% |
Flow Chemistry Techniques
Flow chemistry has emerged as a powerful alternative to traditional batch synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability. mdpi.comnih.gov This technology is particularly advantageous for multistep syntheses and for handling potentially hazardous intermediates, such as diazo compounds, which can be generated and consumed in situ. mit.eduresearchgate.net
Table 2: Key Parameters in Flow Synthesis of Substituted Pyrazoles
| Parameter | Typical Range/Value | Advantage | Reference |
|---|---|---|---|
| Residence Time | Minutes (e.g., 1.7 - 70 min) | Rapid synthesis, high throughput | mdpi.commit.edu |
| Temperature | Elevated (e.g., 120°C) | Improved reaction kinetics | mdpi.com |
| Pressure | Controlled via back-pressure regulator | Enables superheating of solvents, safe handling of gases | |
| Yields | Moderate to excellent (e.g., 54-85%) | Efficient conversion | mdpi.com |
Transition Metal-Catalyzed Coupling Reactions for Pyrazole Functionalization
Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org For the synthesis and functionalization of pyrazoles, palladium- and copper-catalyzed reactions are particularly prominent. arkat-usa.org These methods often involve the cross-coupling of pre-functionalized pyrazoles (e.g., halo- or triflyloxy-pyrazoles) with various coupling partners. researchgate.net However, direct C-H functionalization has emerged as a more atom-economical alternative, avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org
The introduction of the iodo group at the C5 position of the 1-isopropyl-3-nitro-1H-pyrazole core could be achieved via transition-metal-catalyzed C-H iodination. Alternatively, an existing 5-iodo-pyrazole could serve as a scaffold for further diversification through reactions like Suzuki or Sonogashira cross-coupling, although this falls into derivatization rather than the synthesis of the target compound itself. arkat-usa.org The choice of catalyst and ligands is crucial for controlling the regioselectivity of these reactions, as the pyrazole ring has multiple C-H bonds that can potentially react. researchgate.net The N2 nitrogen of the pyrazole ring can act as a directing group, guiding the metal catalyst to functionalize the adjacent C5 position. researchgate.net
Table 3: Examples of Transition Metal-Catalyzed Reactions for Pyrazole Functionalization
| Reaction Type | Catalyst/Reagents | Position Functionalized | Key Feature | Reference |
|---|---|---|---|---|
| Direct C-H Arylation | Pd(OAc)₂ | C5 | Avoids pre-functionalization | researchgate.net |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | C3 | Introduces alkynyl groups | arkat-usa.org |
| Iodination | I₂/HIO₃ | C4 | Direct iodination of the pyrazole ring | researchgate.net |
| Negishi Coupling | Pd catalysts | C4 | Coupling with organozinc halides | researchgate.net |
Catalyst-Free Synthesis Approaches
While transition metals offer powerful synthetic tools, catalyst-free methods are gaining traction due to their cost-effectiveness, lower toxicity, and simpler purification procedures. rsc.org For pyrazole synthesis, several catalyst-free approaches have been developed, often relying on thermal conditions or the inherent reactivity of the starting materials. nih.gov
One prominent catalyst-free method is the 1,3-dipolar cycloaddition of diazo compounds to alkynes or alkenes, which can proceed simply by heating. nih.gov Another strategy involves the reaction of hydrazones with α,β-unsaturated keto esters, which proceeds via a Michael-type addition followed by cyclization and redox isomerization, without the need for any catalyst or external oxidant. researchgate.net The synthesis of 4-iodopyrazoles has been reported through the electrophilic cyclization of α,β-alkynic hydrazones promoted by molecular iodine, which acts as the iodine source and promoter. nih.gov A temperature-controlled, catalyst-free approach for the divergent synthesis of pyrazoles has also been developed, yielding products in moderate to excellent yields by simply tuning the reaction temperature. nih.gov Such a strategy could potentially be adapted for the synthesis of the this compound core by carefully selecting precursors that would cyclize and incorporate the required substituents under thermal or reagent-promoted, catalyst-free conditions.
Table 4: Catalyst-Free Methodologies for Pyrazole Synthesis
| Methodology | Key Reagents | Conditions | Advantages | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Diazo compounds, Alkynes | Thermal (Heating) | High yields, simple procedure | nih.gov |
| Michael Addition/Cyclization | Hydrazones, Enones | Heating | No catalyst or oxidant needed, wide substrate scope | researchgate.net |
| Electrophilic Cyclization | α,β-Alkynic hydrazones, I₂ | Mild conditions | Direct synthesis of 4-iodopyrazoles | nih.gov |
| Microwave-Mediated Tandem Reaction | Enaminonitriles, Benzohydrazides | Microwave, Toluene | Eco-friendly, short reaction time, good yields | nih.gov |
Purification and Isolation Techniques for Substituted Pyrazoles
The purification and isolation of the final product are critical steps in any synthetic sequence to ensure the compound meets the required standards of purity. For substituted pyrazoles, which are often crystalline solids, common purification techniques include recrystallization and column chromatography. orientjchem.orgacs.org
Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is crucial; an ideal solvent will dissolve the pyrazole derivative at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures or are insoluble even at high temperatures. For pyrazole derivatives, common recrystallization solvents include ethanol, methanol, or mixtures of solvents like ethanol-water. researchgate.net Another approach involves dissolving the crude pyrazole in a solvent and then precipitating it as an acid addition salt by adding an inorganic or organic acid, which can then be isolated by crystallization. google.comgoogle.com
Column Chromatography is another powerful purification method, particularly for separating complex mixtures or removing closely related impurities. orientjchem.orgacs.org For pyrazole derivatives, silica (B1680970) gel is the most common stationary phase. nih.govorientjchem.org The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (like hexane (B92381) or pentane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). orientjchem.orgacs.org The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities. orientjchem.org For more polar or basic pyrazoles, reversed-phase chromatography using a C18 stationary phase with eluents like methanol/water or acetonitrile/water can be effective. acs.org The purity of the collected fractions is typically monitored by thin-layer chromatography (TLC). kisti.re.kr
Table 5: Common Purification Techniques for Substituted Pyrazoles
| Technique | Stationary/Mobile Phase or Solvent | Principle of Separation | Typical Application | Reference |
|---|---|---|---|---|
| Recrystallization | Ethanol, Methanol, Acetone, Water | Differential solubility at different temperatures | Purification of solid, crystalline products | researchgate.netgoogle.com |
| Silica Gel Chromatography | Stationary: Silica Gel; Mobile: Hexane/Ethyl Acetate | Differential adsorption based on polarity | Separation of reaction mixtures and isomers | nih.govorientjchem.org |
| Reversed-Phase HPLC | Stationary: C18 Silica; Mobile: Methanol/Water or Acetonitrile/Water | Differential partitioning based on hydrophobicity | Purification of polar compounds, enantioselective separation | acs.org |
| Acid Salt Crystallization | Organic solvent + Mineral/Organic acid | Formation and crystallization of a salt derivative | Purification of basic pyrazoles from non-basic impurities | google.com |
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
Single crystal X-ray diffraction is the definitive method for molecular structure determination. Although a specific crystal structure for 5-Iodo-1-isopropyl-3-nitro-1H-pyrazole is not publicly available, analysis of related pyrazole (B372694) derivatives provides a strong basis for predicting its structural characteristics. For instance, studies on substituted pyrazoles reveal that they commonly crystallize in monoclinic or triclinic systems. spast.orgmdpi.com The pyrazole ring itself is typically planar due to its aromatic character. spast.org
The analysis would involve mounting a suitable single crystal of the title compound on a diffractometer and collecting diffraction data. mdpi.com Solving the crystal structure would yield precise atomic coordinates, from which intramolecular geometries can be calculated. It is anticipated that the nitro group would be coplanar, or nearly so, with the pyrazole ring to maximize π-conjugation. The isopropyl group, however, would likely be oriented to minimize steric hindrance with the pyrazole ring. The iodine atom at the C5 position would result in a significantly longer C-I bond compared to C-H or C-C bonds.
| Compound | Crystal System | Space Group | Key Features |
|---|---|---|---|
| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Monoclinic | P2/c | Planar pyrazole ring; structure solved by direct methods. researchgate.net |
| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P21/n | Molecules linked by N-H···O hydrogen bonds. spast.org |
| A 3-4′-bipyrazole derivative | Triclinic | P-1 | Structure confirmed by single-crystal X-ray analysis. mdpi.com |
Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a critical aspect of materials science and pharmaceutical development. researchgate.netrigaku.com Each polymorph possesses a unique crystal lattice and, consequently, different physical properties. Powder X-ray diffraction (PXRD) is the primary technique used to identify and distinguish between different polymorphic forms. rigaku.comnih.gov
A PXRD analysis of a bulk powder sample of this compound would involve exposing the sample to a monochromatic X-ray beam and recording the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint for a specific crystalline phase. The appearance of new peaks, shifts in peak positions, or changes in relative intensities in different batches would indicate the presence of a new polymorph or a mixture of forms. researchgate.net While single crystal XRD provides the structure of one specific crystal, PXRD confirms the phase purity of the bulk material. nih.gov
The data from a single crystal X-ray diffraction experiment allows for a detailed analysis of the molecule's conformation. Key torsion angles, which describe the rotation around specific bonds, define the spatial relationship between different parts of the molecule. For this compound, critical torsion angles would include:
The angle defining the orientation of the isopropyl group relative to the pyrazole ring (C-N-C-C).
The angle describing the rotation of the nitro group with respect to the pyrazole ring (C-C-N-O).
In related structures, the orientation of substituents on the pyrazole ring is often a balance between electronic effects (like conjugation) and steric repulsion. For example, studies on other N-substituted pyrazoles have shown that bicyclic fragments can be oriented almost orthogonally to each other. researchgate.net The analysis of these angles is crucial for understanding how the molecule packs in the crystal lattice and which intermolecular interactions are favored.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), and the connectivity between them. mdpi.com
¹H NMR: The spectrum is expected to show two signals for the isopropyl group and one for the single proton on the pyrazole ring.
Isopropyl Protons: A doublet for the six equivalent methyl protons (CH₃) and a septet for the single methine proton (-CH-). The septet will be shifted further downfield due to its proximity to the electronegative nitrogen atom of the pyrazole ring.
Pyrazole Proton (H4): The pyrazole ring has only one proton, at the C4 position. It is expected to appear as a singlet. Its chemical shift will be significantly influenced by the adjacent electron-withdrawing nitro group and the iodine atom. Compared to unsubstituted pyrazole, the signal will be shifted downfield. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.
Pyrazole Carbons: Three distinct signals are expected for the pyrazole ring carbons (C3, C4, and C5). The C3 carbon, attached to the nitro group, and the C5 carbon, bonded to the iodine atom, are expected to be the most downfield-shifted among the ring carbons. researchgate.net The C4 carbon will appear at a higher field (more shielded).
Isopropyl Carbons: Two signals will correspond to the isopropyl group: one for the two equivalent methyl carbons and one for the methine carbon.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H4 (pyrazole ring) | ~8.0 - 8.5 | s (singlet) | N/A |
| CH (isopropyl) | ~4.8 - 5.2 | sept (septet) | ~6.5 - 7.0 |
| CH₃ (isopropyl) | ~1.5 - 1.7 | d (doublet) | ~6.5 - 7.0 |
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C3 (C-NO₂) | ~150 - 155 |
| C5 (C-I) | ~85 - 95 |
| C4 | ~110 - 115 |
| CH (isopropyl) | ~52 - 56 |
| CH₃ (isopropyl) | ~21 - 24 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be observed between the isopropyl methine septet and the methyl doublet, confirming their connectivity. No other correlations would be expected, as the H4 proton is isolated.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would show correlations between the H4 singlet and the C4 carbon signal, the isopropyl CH septet and the isopropyl CH carbon, and the isopropyl CH₃ doublet and the isopropyl CH₃ carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity (typically over 2-3 bonds) between protons and carbons. It provides the final piece of the structural puzzle. Key expected correlations would include:
The isopropyl methine proton (CH) to the pyrazole ring carbons (C5 and potentially C4) and the isopropyl methyl carbons.
The pyrazole proton (H4) to the adjacent carbons C3 and C5.
The isopropyl methyl protons (CH₃) to the isopropyl methine carbon (CH) and the pyrazole N1-attached carbon.
Together, these 2D NMR experiments provide a comprehensive and definitive map of the molecular structure of this compound in solution, confirming the substitution pattern on the pyrazole ring.
13C NMR as a Probe for Halogen Bonding Affinity
The iodine atom at the C5 position of the pyrazole ring endows this compound with the capacity to act as a halogen bond donor. rsc.orgresearchgate.net Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.gov 13C NMR spectroscopy has emerged as a powerful technique to investigate and quantify the strength of such interactions in solution. rsc.orgresearchgate.netbch.ro
The carbon atom directly bonded to the iodine, C5, is a particularly sensitive probe for halogen bonding. rsc.orgresearchgate.net Upon the formation of a halogen bond with a Lewis base (e.g., pyridine (B92270), DMSO), the electron density around the iodine atom is perturbed, which in turn affects the shielding of the adjacent C5 carbon. This results in a downfield shift (deshielding) of the C5 resonance in the 13C NMR spectrum. The magnitude of this shift is directly proportional to the strength of the halogen bond. rsc.orgresearchgate.net
Studies on structurally related 5-iodo-1-arylpyrazoles have demonstrated significant deshielding of the C5 carbon, with shifts of up to 6-7 ppm upon interaction with Lewis bases. rsc.orgresearchgate.net This confirms the strong halogen bonding character of the iodine atom attached to the C5 position of the pyrazole ring. By performing 13C NMR titrations with varying concentrations of a Lewis base, the association constant for the halogen bond can be determined, providing a quantitative measure of its affinity.
Table 1: Expected 13C NMR Chemical Shift Changes upon Halogen Bonding
| Carbon Atom | Expected Shift upon Interaction with Lewis Base | Rationale |
| C5 | Significant Downfield Shift (Deshielding) | Direct perturbation of electronic environment upon halogen bond formation. rsc.orgresearchgate.net |
| C4 | Minor Shifts | Smaller, through-bond electronic effects. |
| C3 | Minor Shifts | Smaller, through-bond electronic effects. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides invaluable information about the functional groups present in this compound. The vibrational modes of the nitro group and the pyrazole ring, in particular, give rise to characteristic absorption bands.
The nitro group (NO₂) exhibits two prominent stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). For nitro-aromatic compounds, the asymmetric stretch typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.comresearchgate.net These bands are often strong in the IR spectrum. nih.gov
The pyrazole ring itself has a set of characteristic ring stretching and bending vibrations. These are typically observed in the fingerprint region of the spectrum (below 1600 cm⁻¹). The C=N and C=C stretching vibrations within the ring are expected in the 1600-1400 cm⁻¹ range. The C-H stretching vibrations of the pyrazole ring and the isopropyl group will appear at higher wavenumbers, generally above 3000 cm⁻¹.
Table 2: Predicted Vibrational Frequencies and Assignments
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 orgchemboulder.comresearchgate.net |
| Symmetric Stretch | 1360 - 1290 orgchemboulder.comresearchgate.net | |
| Pyrazole Ring | C=N, C=C Stretches | 1600 - 1400 |
| Ring Breathing/Deformations | Fingerprint Region (< 1300) | |
| Isopropyl | C-H Stretch | ~2970 |
| C-H Bend | ~1380, ~1370 | |
| C-I | Stretch | Low frequency region (< 600) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) would confirm the molecular weight of the compound.
The fragmentation of pyrazoles in mass spectrometry is a well-studied area. researchgate.netresearchgate.net For nitro-substituted pyrazoles, common fragmentation pathways involve the loss of the nitro group or its components. researchgate.netresearchgate.net This can occur through the loss of a nitro radical (•NO₂), a nitric oxide radical (•NO), or an oxygen atom. researchgate.netresearchgate.net
The pyrazole ring itself can undergo cleavage. A characteristic fragmentation pathway for pyrazoles is the expulsion of a molecule of hydrogen cyanide (HCN). researchgate.netresearchgate.net The isopropyl group can also be lost as a radical, leading to a significant fragment ion. The presence of the heavy iodine atom would also lead to characteristic isotopic patterns in the mass spectrum.
Table 3: Plausible Mass Spectrometry Fragments
| Fragment | Proposed Structure/Loss |
| [M]⁺• | Molecular Ion |
| [M - NO₂]⁺ | Loss of nitro radical |
| [M - O]⁺• | Loss of an oxygen atom from the nitro group |
| [M - C₃H₇]⁺ | Loss of isopropyl radical |
| [M - I]⁺ | Loss of iodine radical |
| Further fragmentations | Loss of HCN, N₂, etc. from primary fragments |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
No published DFT studies specifically for 5-Iodo-1-isopropyl-3-nitro-1H-pyrazole were identified. Such a study would typically involve optimizing the molecular geometry to find the most stable conformation and calculating electronic properties like orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution. These calculations would provide insight into the molecule's reactivity and stability.
Investigation of Tautomeric Equilibria and Stability
For N-unsubstituted pyrazoles, annular tautomerism is a key feature, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the pyrazole (B372694) ring. However, in this compound, the nitrogen at position 1 is substituted with an isopropyl group, which prevents the most common form of annular tautomerism. Therefore, the subsections below, which are relevant to N-unsubstituted pyrazoles, are not directly applicable to the specified N-substituted compound.
Analysis of Bonding Characteristics
σ-Hole Analysis for Halogen Bonding Potential
Halogen bonding is a highly directional non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. The foundation of this interaction is the concept of the σ-hole, a region of positive electrostatic potential located on the outermost portion of the halogen atom, directly opposite the covalent bond. researchgate.net This positive region arises from the anisotropic distribution of electron density around the halogen. rsc.org
In this compound, the iodine atom at the C5 position is a prime candidate for forming halogen bonds. The presence of electron-withdrawing substituents, such as the nitro group and the pyrazole ring itself, is expected to pull electron density away from the iodine atom. This effect enhances the magnitude of the positive electrostatic potential of the σ-hole on the iodine, thereby increasing its potential to act as a halogen bond donor. researchgate.net
Computational studies on similar 5-iodo-1-arylpyrazoles have utilized methods like Density Functional Theory (DFT) to calculate and visualize the electrostatic surface potential (ESP). mdpi.com These analyses typically map the ESP onto an electron density surface, where regions of positive potential (the σ-hole) are colored blue and regions of negative potential are colored red. The maximum value of the electrostatic potential on the halogen's σ-hole is denoted as V_s,max. A higher V_s,max value correlates with a stronger halogen bonding capability. mdpi.com For this compound, the V_s,max on the iodine atom is predicted to be significantly positive, making it capable of engaging in halogen bonds with various Lewis bases such as nitrogen or oxygen atoms in other molecules. mdpi.com
Table 1: Predicted σ-Hole Characteristics for this compound
| Parameter | Predicted Characteristic | Significance |
|---|---|---|
| Electrostatic Potential at σ-Hole (V_s,max) | Significantly Positive | Indicates a strong potential for acting as a halogen bond donor. |
| Electron Density Distribution | Anisotropic | Creates a positive cap on the iodine atom opposite the C-I bond. |
| Influencing Factors | Electron-withdrawing nitro group and pyrazole ring | Enhances the magnitude of the positive σ-hole. |
| Potential Halogen Bond Acceptors | Lone pairs on N, O, S atoms; π-systems | Dictates the types of intermolecular interactions the molecule can form. mdpi.com |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules, which aids in their structural elucidation. For this compound, methods like DFT, often using functionals such as B3LYP, can be employed to compute NMR chemical shifts and infrared (IR) vibrational frequencies. nih.govresearchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net Calculations would provide theoretical values for the proton on the pyrazole ring (H4), the methine proton of the isopropyl group, and the methyl protons. Similarly, chemical shifts for the pyrazole ring carbons (C3, C4, C5), and the isopropyl carbons can be predicted. These theoretical values, when compared to experimental data, can confirm the molecular structure. Studies on various C-nitropyrazoles show distinct chemical shift ranges for the ring carbons, which helps in isomer identification. researchgate.net
IR Frequencies: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular motion. Computational calculations can predict these frequencies and their corresponding intensities. For this compound, key predicted vibrations would include the asymmetric and symmetric stretching of the nitro (NO₂) group, stretching vibrations of the pyrazole ring, C-H stretching of the isopropyl group, and the C-I stretching frequency.
Table 2: Computationally Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Group/Atom | Predicted Parameter |
|---|---|---|
| ¹H NMR | Pyrazole Ring (H4) | δ ≈ 7.0 - 8.0 ppm |
| Isopropyl (CH) | δ ≈ 4.5 - 5.5 ppm | |
| Isopropyl (CH₃) | δ ≈ 1.4 - 1.7 ppm | |
| ¹³C NMR | Pyrazole Ring (C3-NO₂) | δ ≈ 155 - 165 ppm |
| Pyrazole Ring (C4) | δ ≈ 110 - 120 ppm | |
| Pyrazole Ring (C5-I) | δ ≈ 80 - 90 ppm | |
| IR Frequencies | NO₂ Asymmetric Stretch | ν ≈ 1520 - 1560 cm⁻¹ |
| NO₂ Symmetric Stretch | ν ≈ 1340 - 1380 cm⁻¹ | |
| C-I Stretch | ν ≈ 500 - 600 cm⁻¹ |
Computational Prediction of Regioselectivity in Electrophilic Substitution and N-Substitution Reactions
Computational methods are crucial for predicting the outcome of chemical reactions, particularly the regioselectivity of electrophilic aromatic substitution on heterocyclic systems. rsc.org For this compound, the primary site for electrophilic attack is the C4 position, the only available carbon on the ring with a hydrogen atom.
To predict reactivity, computational models analyze factors that govern the stability of the intermediate σ-complex (also known as the Wheland intermediate). nih.gov The RegioSQM method, for instance, predicts regioselectivity by calculating the free energies of protonated regioisomers. The site where protonation is energetically most favorable (i.e., the protonated isomer with the lowest free energy) is predicted to be the most likely site for electrophilic attack. nih.govchemrxiv.org
Other theoretical approaches involve analyzing the distribution of the Highest Occupied Molecular Orbital (HOMO). The atom with the largest HOMO coefficient is often the most nucleophilic and thus the most susceptible to electrophilic attack. For N-substitution reactions on related azole systems, computational analysis of atomic charges and electrostatic potentials can help determine which nitrogen atom is more likely to be alkylated or arylated, although in this specific molecule, the N1 position is already substituted with an isopropyl group.
Table 3: Predicted Regioselectivity for Electrophilic Attack on the Pyrazole Ring
| Position | Computational Predictor | Predicted Reactivity | Rationale |
|---|---|---|---|
| C3 | HOMO Density / Proton Affinity | Deactivated | Attached to electron-withdrawing NO₂ group. |
| C4 | HOMO Density / Proton Affinity | Most Probable Site | Highest nucleophilicity among ring carbons; available C-H bond. |
| C5 | HOMO Density / Proton Affinity | Deactivated | Site of iodine substitution. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. scispace.com For this compound, MD simulations can provide a detailed understanding of its conformational dynamics, particularly the flexibility of the isopropyl group attached to the N1 position.
An MD simulation would model the molecule's atoms and bonds using a specific force field (e.g., AMBER, GROMOS) and simulate their movements over time by solving Newton's equations of motion. nih.gov This allows for the exploration of the molecule's potential energy surface and the identification of low-energy, stable conformations.
The primary focus of a conformational analysis for this molecule would be the torsion angle defined by the C5-N1-C(isopropyl)-H(isopropyl) atoms. By tracking this dihedral angle throughout the simulation, one can generate a population distribution to identify the most preferred rotational orientations (rotamers) of the isopropyl group relative to the pyrazole ring. This information is valuable for understanding how the molecule's shape might influence its packing in a crystal lattice or its interaction with other molecules.
Table 4: Objectives of Molecular Dynamics Simulation for Conformational Analysis
| Objective | Parameter to Analyze | Expected Outcome |
|---|---|---|
| Identify stable conformers | Potential Energy Surface | Identification of global and local energy minima corresponding to stable rotational states of the isopropyl group. |
| Determine rotational preferences | Dihedral Angle Distribution | A histogram showing the most populated rotational angles of the isopropyl group relative to the pyrazole ring. |
| Analyze molecular flexibility | Root Mean Square Fluctuation (RMSF) | Quantification of the atomic positional fluctuations, highlighting the most rigid and flexible parts of the molecule. |
| Simulate solvent effects | Radial Distribution Functions | Understanding how solvent molecules (e.g., water) structure themselves around the solute. |
Reactivity Studies and Reaction Mechanisms
Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Ring System
The reactivity of the pyrazole ring in 5-Iodo-1-isopropyl-3-nitro-1H-pyrazole is significantly influenced by its substituents. The nitro group at the C3 position is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution. nih.govresearchgate.net Electrophilic attack, should it occur, would be directed to the C4 position, which is the most electron-rich carbon on the deactivated ring. cdnsciencepub.com Studies on similar 1-phenylpyrazole (B75819) derivatives show that nitration tends to occur selectively at the 4-position of the pyrazole ring under certain conditions. cdnsciencepub.comcdnsciencepub.com However, the strong deactivating effect of the existing nitro group in the title compound makes further electrophilic substitution challenging.
Conversely, the electron-deficient nature of the pyrazole ring, enhanced by the C3-nitro group, makes it susceptible to nucleophilic attack. diva-portal.org Nucleophilic aromatic substitution (SNAr) reactions are facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. nih.govyoutube.com In this molecule, the nitro group activates the ring, particularly the adjacent C4 position, for potential nucleophilic substitution if a suitable leaving group were present at that position.
Reactions Involving the Nitro Group
The nitro group is a key functional handle that can undergo several important transformations.
Reduction of Nitro Group to Amino Functionality
The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. For aromatic and heteroaromatic nitro compounds, this conversion is reliably achieved using a variety of reagents. wikipedia.org Common methods include catalytic hydrogenation with catalysts like palladium-on-carbon or Raney nickel, or chemical reduction using metals in acidic media, such as iron in acetic acid or tin(II) chloride. wikipedia.orgorganic-chemistry.org These well-established methods are applicable to this compound, allowing for the synthesis of the corresponding 3-amino-5-iodo-1-isopropyl-1H-pyrazole. This amino derivative serves as a versatile intermediate for further functionalization, such as diazotization or acylation reactions.
Nucleophilic Aromatic Substitution Adjacent to the Nitro Group
The nitro group at the C3 position strongly activates the adjacent C4 carbon for nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com For an SNAr reaction to proceed at this position, a leaving group would need to be present at C4. In a related example, the reaction of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole with sodium azide (B81097) results in the facile displacement of the chloride at the C5 position, though this is not directly adjacent to the nitro group. mdpi.com However, the principle remains that the presence of a nitro group facilitates the displacement of a leaving group on the pyrazole ring by a nucleophile. mdpi.com The reaction proceeds through a two-step addition-elimination mechanism involving a stabilized Meisenheimer intermediate. nih.gov
Transformations at the Iodine Moiety
The carbon-iodine bond at the C5 position is the most reactive site for many synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Stille)
The iodine atom at the C5 position of the pyrazole ring makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these reactions is I > Br > Cl, making aryl iodides highly preferred substrates. researchgate.net
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a powerful method for forming C(sp²)-C(sp) bonds. Iodo-pyrazoles are effective substrates in Sonogashira couplings, reacting under mild conditions with various terminal alkynes to yield 5-alkynylpyrazole derivatives. researchgate.netresearchgate.netnih.gov
| Aryl Iodide | Alkyne | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Substituted Iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N, DMF | Good | researchgate.net |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ | Dabco, Air | Quantitative | nih.gov |
| Iodo-containing 2-aryloxazolines | Various terminal alkynes | Pd(OAc)₂, PPh₃, CuI | Et₃N, THF, rt | 55-98% | researchgate.net |
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide. nih.govnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. Unprotected 3-iodoindazoles, which are structurally similar to iodopyrazoles, have been shown to undergo efficient Suzuki coupling with vinyl boronate under microwave irradiation. nih.gov Similarly, various halo-azoles, including pyrazoles, are suitable substrates for Suzuki-Miyaura cross-coupling. nih.gov
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 3-Iodo-5-methoxyindazole | Pinacol vinyl boronate | Pd(dppf)Cl₂ | K₂CO₃, Dioxane/H₂O, 100°C, MW | 75% | nih.gov |
| 3-Chloroindazole | Phenylboronic acid | P1 Precatalyst | K₃PO₄, Dioxane/H₂O, 60°C | 96% | nih.gov |
| 5-Iodo-1,2,3-triazoles | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃, Toluene/EtOH/H₂O, 80°C | 58-81% | researchgate.net |
Stille Coupling: The Stille reaction creates a new C-C bond by coupling an organotin compound (organostannane) with an organic halide. wikipedia.org It is particularly useful for complex molecule synthesis due to its high functional group tolerance. uwindsor.ca Palladium-catalyzed cross-coupling of 5-tributylstannyl-4-fluoropyrazole with aryl iodides proceeds smoothly, indicating that the reverse reaction—coupling of an iodopyrazole with an organostannane—is also a highly feasible and efficient transformation. researchgate.netrsc.org
| Halide/Triflate | Organostannane | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Aryl Iodides | 5-Tributylstannyl-4-fluoropyrazole | Pd(PPh₃)₄ | Toluene, 100°C | Good | researchgate.netrsc.org |
| Secondary Alkyl Azastannatranes | Aryl Bromides | Pd₂(dba)₃, SPhos | K₃PO₄, 1,4-Dioxane, 80°C | High | nih.gov |
Other Metal-Catalyzed Transformations of Aryl Iodides
Beyond the primary cross-coupling reactions, the C-I bond can participate in a range of other metal-catalyzed transformations. These include, but are not limited to, Heck coupling (reaction with alkenes), Buchwald-Hartwig amination (formation of C-N bonds), and Ullmann coupling (formation of biaryls). The high reactivity of the C-I bond in this compound makes it a suitable candidate for these and other transformations aimed at introducing further molecular complexity. mdpi.com
Chemistry of Hypervalent Iodine Derivatives
While specific studies on hypervalent iodine derivatives of this compound are not extensively documented, the formation and reactivity of such species can be inferred from the broader chemistry of iodoarenes and iodoheterocycles. Hypervalent iodine reagents are valuable in organic synthesis due to their oxidizing capabilities and capacity to act as electrophiles organic-chemistry.orgresearchgate.net. The synthesis of hypervalent iodine(III) compounds typically involves the oxidation of the corresponding iodo-compound organic-chemistry.org. For an iodo-pyrazole like this compound, oxidation could potentially lead to the formation of [hydroxy(tosyloxy)iodo]pyrazole or (diacetoxyiodo)pyrazole derivatives.
The presence of the electron-withdrawing nitro group would likely influence the stability and reactivity of any resulting hypervalent iodine species. Research on other aromatic systems has shown that electron-withdrawing groups can impact the ease of preparation and stability of these reagents organic-chemistry.org. Hypervalent iodine compounds derived from iodo-pyrazoles could be anticipated to participate in various transformations, including acting as precursors for radical reactions or in electrophilic functionalization researchgate.netnih.gov. For instance, they could be employed in the transfer of the pyrazole moiety to nucleophiles or in mediating cyclization reactions.
The general reactivity of hypervalent iodine(III) reagents involves either ionic or radical pathways. In ionic reactions, they serve as potent electrophiles, while single electron transfer reduction can initiate radical processes nih.gov. The specific pathway would be contingent on the reaction conditions and the nature of the other reactants.
Reactivity of the Isopropyl Group
The functionalization of alkyl groups attached to a pyrazole ring, such as the isopropyl group in this compound, is a less commonly explored area compared to the direct functionalization of the pyrazole ring itself. However, general principles of organic chemistry suggest that the isopropyl group could undergo radical substitution reactions, such as halogenation, under appropriate conditions (e.g., using N-bromosuccinimide with a radical initiator).
Studies on the N-alkylation of pyrazoles have demonstrated methods for introducing alkyl groups, and in some cases, the subsequent reactivity of these groups has been explored researchgate.netacs.orgresearchgate.net. For instance, functionalization can sometimes be achieved through metallation-based approaches, although this is more common for C-alkyl groups.
Ring Modification and Rearrangement Reactions
The pyrazole ring is generally stable, but under certain conditions, particularly with specific substitution patterns, it can undergo ring-opening and rearrangement reactions. For instance, studies on related nitro-substituted pyrazoles have shown that the presence of adjacent functional groups can lead to complex transformations mdpi.com.
A notable example is the rearrangement of a pyrazole nitrene, formed from an azido-nitropyrazole, which proceeds through a ring-opening and recyclization cascade mdpi.com. This type of reactivity highlights the potential for the nitro group in this compound to participate in or facilitate ring modifications, especially if another reactive group were introduced at an adjacent position.
Reactions of 1,4-dinitropyrazole with nucleophiles have also been shown to result in ring transformations, leading to the formation of diazapentadienes or new pyrazole derivatives depending on the nucleophile used uow.edu.au. This suggests that the 3-nitro substituent in this compound could activate the ring towards certain nucleophilic attacks that might initiate ring-opening pathways.
The following table summarizes a selection of observed rearrangement reactions in related pyrazole systems.
| Starting Pyrazole Derivative | Reagents and Conditions | Product(s) | Reference |
| 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | Thermolysis in acetic acid | 5-amino-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-3-yl)methyl acetate (B1210297) | mdpi.com |
| 1,4-dinitropyrazole | Primary aromatic amines in aqueous methanol | 1,5-bis(aryl)-3-nitro-1,5-diaza-1,4-pentadienes | uow.edu.au |
| 1,4-dinitropyrazole | Arylhydrazines | 1-aryl-4-nitropyrazoles | uow.edu.au |
Investigation of Reaction Kinetics and Mechanistic Pathways
Kinetic studies on the nitration of other substituted pyrazoles have shown that the reaction can proceed through different mechanisms depending on the acidity of the medium, with either the free base or the protonated form of the pyrazole being the reactive species rsc.org.
Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly at the positions bearing the iodo and nitro groups. The electron-deficient nature of the pyrazole ring, enhanced by the nitro group, would facilitate the attack of nucleophiles. The mechanism of such reactions can be either a classical two-step SNAr process or a concerted mechanism, and this can be influenced by the nature of the nucleophile and the leaving group.
The synthesis of pyrazoles itself can proceed through various mechanistic pathways, including condensation reactions followed by cyclization, or through metal-mediated processes involving oxidative C-N bond formation nih.govdocumentsdelivered.comorganic-chemistry.orgjk-sci.comnih.gov. Understanding these formation mechanisms provides insight into the reverse reactions or potential rearrangement pathways.
The table below presents a summary of mechanistic insights for reactions involving pyrazole systems.
| Reaction Type | Pyrazole System | Mechanistic Notes | Reference(s) |
| Pyrazole Synthesis | Diazatitanacycles | Oxidation-induced N-N coupling. | nih.gov |
| Ring Rearrangement | Azido-nitropyrazole | Involves formation of a nitrene followed by ring-opening and recyclization. | mdpi.com |
| Electrophilic Substitution (Nitration) | 3-hydroxy-1-phenyl-pyrazoles | Mechanistic changeover from nitration of the free base to the conjugate acid depending on acidity. | rsc.org |
| Nucleophilic Aromatic Substitution | General | Can proceed via a classical two-step or a concerted (cSNAr) mechanism. |
Intermolecular Interactions and Supramolecular Chemistry of 5 Iodo 1 Isopropyl 3 Nitro 1h Pyrazole
Halogen Bonding Interactions in Pyrazole (B372694) Derivatives
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.gov In iodinated pyrazoles, the iodine atom is a particularly effective halogen bond donor, playing a crucial role in the formation of stable crystalline networks. mdpi.combris.ac.uk
Research on 5-iodo-1-arylpyrazoles has demonstrated a variety of significant halogen bonding motifs in the solid state. mdpi.comresearchgate.net These interactions are critical in directing the assembly of molecules into predictable patterns.
C-I•••N Interactions: The iodine atom can form a halogen bond with the pyridine-like nitrogen atom (N2) of an adjacent pyrazole ring. This is a common and relatively strong interaction that can lead to the formation of dimers or extended chains. mdpi.com
C-I•••O Interactions: The oxygen atoms of substituents, such as ester or nitro groups, are excellent halogen bond acceptors. In the case of 5-Iodo-1-isopropyl-3-nitro-1H-pyrazole, the nitro group's oxygen atoms are expected to be primary acceptors for C-I•••O bonds, linking molecules into complex networks. mdpi.comresearchgate.net
While extensively studied in the solid state through X-ray diffraction, these interactions also persist in solution, influencing molecular recognition and assembly processes. mdpi.com
| Interaction Type | Typical Acceptor | Distance (Å) | Angle (C-I•••Acceptor) | Significance |
|---|---|---|---|---|
| C-I•••N | Pyrazole N2 | 2.8 - 3.2 | ~160-180° | Directs formation of dimers and chains. mdpi.com |
| C-I•••O | Carbonyl/Nitro Oxygen | 2.9 - 3.4 | ~160-175° | Links molecules into sheets or 3D networks. mdpi.comresearchgate.net |
| C-I•••π | Aromatic Ring Centroid | 3.3 - 3.8 | Variable | Contributes to crystal packing stabilization. mdpi.com |
The strength of halogen bonds can be evaluated and quantified using a combination of experimental and computational methods. The strength typically follows the trend I > Br > Cl > F, correlating with the polarizability of the halogen atom. semanticscholar.orgresearchgate.net
Crystallographic Analysis: The geometry of the interaction in the solid state provides initial clues. Shorter contact distances (less than the sum of the van der Waals radii) and near-linear angles (approaching 180°) are indicative of stronger bonds. nih.gov
NMR Spectroscopy: In solution, NMR titrations can be used to determine association constants (Ka) and Gibbs free energy (ΔG) of binding between a halogen bond donor and acceptor, providing a direct measure of the interaction strength. nih.govsemanticscholar.org
Quantum Theory of Atoms in Molecules (QTAIM): This computational method analyzes the electron density distribution from high-resolution X-ray diffraction data. The presence of a bond critical point (BCP) between the iodine and the acceptor atom, along with the values of electron density (ρb) and its Laplacian at the BCP, can be used to characterize and quantify the strength of the interaction. nih.govmdpi.com
Spectroscopic Shifts: The formation of a halogen bond can lead to measurable shifts in the vibrational frequencies of the involved molecules, such as the C-I stretching vibration in Raman spectroscopy, which can be correlated with the bond's energy. nih.gov
The directionality and tunable strength of halogen bonds make them powerful tools in crystal engineering—the design and synthesis of functional solid-state structures. nih.govsemanticscholar.org In pyrazole derivatives, these interactions are used to guide molecules into specific, predictable supramolecular arrangements known as synthons. mdpi.com
By modifying substituents on the pyrazole ring, chemists can control which halogen bond motifs (e.g., C-I•••N vs. C-I•••O) dominate, thereby directing the self-assembly process to achieve desired crystal packing and material properties. mdpi.comrsc.org This control allows for the rational design of materials with specific architectures, such as co-crystals, and can influence physical properties like melting point and solubility. nih.gov The reliability of halogen bonding has made it a key strategy in the construction of complex, self-assembled molecular systems. mdpi.comresearchgate.net
Hydrogen Bonding Networks
Despite the N1-position being substituted by an isopropyl group, precluding the common N-H•••N hydrogen bonding seen in many pyrazoles, hydrogen bonding remains a significant organizing force through weaker C-H donors interacting with potent acceptors.
In 1H-pyrazoles (where the N1 position has a hydrogen), intermolecular N-H•••N hydrogen bonds are the dominant supramolecular interaction. nih.gov These strong interactions lead to the formation of various well-defined motifs, including dimers, trimers, tetramers, and one-dimensional chains (catemers). nih.govnsf.govresearchgate.net N-H•••O bonds are also prevalent when suitable acceptor groups are present. nih.goviucr.org These networks are fundamental to the crystal structures of a vast number of pyrazole derivatives. iucr.org
| Motif | Description | Primary Interaction | Reference |
|---|---|---|---|
| Dimer | Two molecules linked together. | N-H•••N | nih.gov |
| Trimer/Tetramer | Cyclic arrangement of three or four molecules. | N-H•••N | nih.govresearchgate.net |
| Catemer (Chain) | Infinite one-dimensional polymer. | N-H•••N | nsf.govresearchgate.net |
| Heterodimer | Two molecules linked via an acceptor group (e.g., on a substituent). | N-H•••O | nih.goviucr.org |
In this compound, the absence of an N-H donor fundamentally alters the hydrogen bonding landscape. The interactions shift from strong, conventional hydrogen bonds to weaker, non-conventional ones.
Impact of the Nitro Group: The nitro group is a very strong hydrogen bond acceptor. Its oxygen atoms can readily participate in C-H•••O interactions with C-H donors from the pyrazole ring or the isopropyl groups of neighboring molecules. Studies on other nitro-substituted pyrazoles confirm that the nitro group plays a significant role in forming supramolecular structures, often leading to polymeric chains or dense 3D networks. rsc.orgnih.govnih.gov These interactions, though individually weak, can collectively provide significant stabilization to the crystal lattice.
π-Stacking and Other Non-Covalent Interactions in Supramolecular Assemblies
The assembly of this compound molecules in the solid state is expected to be significantly influenced by π-stacking interactions. The electron-deficient pyrazole ring, a consequence of the electron-withdrawing nitro group, can engage in π-π stacking with neighboring pyrazole rings. nih.gov These interactions are a critical cohesive force in the crystal lattice of many aromatic and heteroaromatic compounds. numberanalytics.com The stacking can occur in various geometries, such as face-to-face or offset arrangements, to maximize attractive forces and minimize repulsion. researchgate.net
In addition to π-stacking, other non-covalent interactions are anticipated to play a pivotal role in the supramolecular structure. Halogen bonding, a directional interaction between an electrophilic region on a halogen atom (in this case, iodine) and a nucleophilic site, is a significant factor in the crystal engineering of halogenated compounds. nih.gov The iodine atom in the 5-position of the pyrazole ring can act as a halogen bond donor, interacting with the nitro group or the nitrogen atoms of an adjacent molecule. mdpi.comresearchgate.net Studies on 5-iodo-1-arylpyrazoles have revealed a variety of halogen bonding motifs, including C–I⋯O, C–I⋯N, and C–I⋯π interactions, which demonstrates the versatility of the iodine atom in forming such contacts. mdpi.com
Furthermore, the presence of the nitro group can lead to other specific interactions. For instance, nitro-π interactions, where the electron-deficient nitro group interacts with the π-system of a neighboring pyrazole ring, can contribute to the stability of the crystal packing. researchgate.net Weak hydrogen bonds, involving the hydrogen atoms of the isopropyl group and the oxygen atoms of the nitro group or the nitrogen atoms of the pyrazole ring, are also likely to be present, further stabilizing the supramolecular assembly.
The following table summarizes the potential non-covalent interactions in the supramolecular assembly of this compound based on analogous structures.
| Interaction Type | Donor | Acceptor | Potential Role in Supramolecular Assembly |
| π-Stacking | Pyrazole Ring (π-system) | Pyrazole Ring (π-system) | Formation of stacked columns or layers, contributing to crystal stability. |
| Halogen Bonding | Iodine (C-I) | Nitro Group (O), Pyrazole Ring (N), Pyrazole Ring (π-system) | Directional control of molecular packing, formation of chains or networks. |
| Nitro-π Interactions | Nitro Group | Pyrazole Ring (π-system) | Stabilization of π-stacked arrangements. |
| Weak Hydrogen Bonds | C-H (isopropyl group) | Nitro Group (O), Pyrazole Ring (N) | Additional stabilization of the overall crystal structure. |
Influence of Intermolecular Interactions on Molecular Packing and Crystal Structure
The combination of the aforementioned intermolecular interactions will ultimately determine the molecular packing and the resulting crystal structure of this compound. The directional nature of halogen bonds, coupled with the less directional but significant π-stacking forces, will guide the molecules to self-assemble into a well-defined three-dimensional architecture. researchgate.netmdpi.com
The crystal packing in related 4-halogenated-1H-pyrazoles has been shown to vary from trimeric units to catemeric (chain-like) structures, depending on the halogen present. mdpi.comresearchgate.net For 5-iodo-1-arylpyrazoles, the substituents on the aryl ring have a profound influence on the type of halogen bonds formed and, consequently, the supramolecular architecture. mdpi.com In the case of this compound, the interplay between the bulky isopropyl group, the electron-withdrawing nitro group, and the halogen-bond-donating iodine atom will lead to a unique packing arrangement.
It is plausible that the molecules will arrange in a layered structure, where π-stacking interactions dominate within the layers, and halogen bonds and weaker hydrogen bonds provide connectivity between the layers. mdpi.com The steric hindrance from the isopropyl group may lead to a non-planar arrangement of the pyrazole rings in the crystal lattice, potentially influencing the efficiency of π-stacking. The presence of both a strong halogen bond donor (iodine) and acceptors (nitro group, pyrazole nitrogens) suggests that halogen bonding will be a key synthon in the crystal packing. nih.gov
The following table outlines the expected influence of different intermolecular interactions on the crystal structure of this compound.
| Intermolecular Interaction | Expected Influence on Molecular Packing and Crystal Structure |
| π-Stacking | Promotes the formation of columnar or layered arrangements of pyrazole rings. |
| Halogen Bonding | Provides directional control, leading to the formation of chains, sheets, or more complex 3D networks. |
| Nitro-π Interactions | Reinforces π-stacking and influences the relative orientation of stacked molecules. |
| Steric Effects (Isopropyl group) | May cause tilting or offsetting of the pyrazole rings, affecting the packing density and the geometry of π-stacking. |
Advanced Applications in Organic Synthesis and Materials Science
5-Iodo-1-isopropyl-3-nitro-1H-pyrazole as a Versatile Synthetic Intermediate
The presence of both a reactive iodine atom and a modifiable nitro group makes this compound a key intermediate for the synthesis of a wide range of functionalized pyrazole (B372694) derivatives and more complex heterocyclic systems.
Precursor for Functionalized Pyrazoles
The carbon-iodine bond at the C5 position of the pyrazole ring is particularly amenable to transition-metal-catalyzed cross-coupling reactions, providing a powerful tool for the introduction of various functional groups. One of the most prominent applications is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl boronic acids. This reaction is generally tolerant of the nitro group, enabling the synthesis of 5-aryl-1-isopropyl-3-nitro-1H-pyrazoles. These products can then be further modified, for instance, by reduction of the nitro group, to access a diverse library of substituted pyrazoles.
The reactivity of the iodo group also extends to other cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig amination reactions, further expanding the synthetic utility of this intermediate. The following table illustrates the potential for diversification of the pyrazole core through such reactions.
Table 1: Potential Cross-Coupling Reactions for Functionalization of this compound
| Reaction Name | Coupling Partner | Resulting Functional Group at C5 |
|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Aryl/Heteroaryl |
| Sonogashira | Terminal Alkyne | Alkynyl |
| Heck | Alkene | Alkenyl |
| Buchwald-Hartwig | Amine | Amino |
| Stille | Organostannane | Various Organic Groups |
Building Block for Fused Heterocyclic Systems (e.g., Pyrazolopyridines, Pyrazolopyrimidines)
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry. The construction of pyrazolopyridines and pyrazolopyrimidines often requires an amino group at the C5 position of the pyrazole ring. Therefore, a key synthetic step involves the reduction of the nitro group in this compound to the corresponding 5-amino-1-isopropyl-3-iodo-1H-pyrazole. This transformation can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.
Once the 5-aminopyrazole is obtained, it can undergo condensation reactions with various 1,3-dielectrophiles to form the fused pyridine (B92270) or pyrimidine (B1678525) ring. For instance, reaction with β-diketones or their equivalents can lead to the formation of pyrazolo[3,4-b]pyridines. Similarly, reaction with reagents like formamide, urea, or thiourea (B124793) can be employed to construct the pyrazolo[3,4-d]pyrimidine core. The iodo group can be retained during these transformations and serve as a handle for further functionalization of the fused ring system.
A general synthetic approach is outlined below:
Scheme 1: General Route to Pyrazolopyridines and Pyrazolopyrimidines from this compound
Utility in Sequential and Multicomponent Reactions
The distinct reactivity of the iodo and nitro groups allows for the strategic use of this compound in sequential and multicomponent reactions (MCRs). For example, a sequential reaction could involve an initial cross-coupling at the C5 position, followed by the reduction of the nitro group and subsequent cyclization to form a fused ring system. This approach allows for the rapid construction of complex molecular architectures from a single starting material.
In the context of MCRs, which are highly efficient one-pot processes, this pyrazole derivative can act as a key building block. While specific examples directly employing this compound in MCRs are not extensively documented, its functional handles make it a prime candidate for the development of novel multicomponent strategies for the synthesis of highly substituted pyrazoles and their fused analogues.
Ligand Design and Coordination Chemistry
The pyrazole moiety is a well-established N-donor ligand in coordination chemistry, capable of coordinating to a wide range of metal ions. The substituents on the pyrazole ring play a crucial role in modulating the electronic and steric properties of the resulting ligands, thereby influencing the catalytic activity and stability of the metal complexes.
Pyrazole Derivatives as Ligands for Transition Metal Catalysis
Derivatives of this compound can be envisioned as versatile ligands for transition metal catalysis. The nitrogen atoms of the pyrazole ring can act as coordination sites for metal centers. The electron-withdrawing nature of the nitro group can influence the electron density on the pyrazole ring and, consequently, the donor properties of the nitrogen atoms. This can be beneficial in tuning the reactivity of the metal catalyst.
Furthermore, the iodo group can be replaced with other coordinating groups through cross-coupling reactions, leading to the synthesis of bidentate or tridentate ligands. For example, coupling with a pyridine-containing boronic acid could yield a pyrazolyl-pyridine ligand, a common motif in coordination chemistry. The isopropyl group provides steric bulk, which can influence the coordination geometry and stability of the metal complexes.
Applications in Advanced Materials
The unique electronic properties conferred by the nitro group, combined with the synthetic versatility of the iodo group, make this compound an interesting candidate for the development of advanced materials.
One of the most promising areas of application for nitropyrazole derivatives is in the field of energetic materials. nih.govacs.orgacs.org The high nitrogen content and the presence of the nitro group contribute to a high heat of formation and density, which are key characteristics of energetic compounds. nih.govacs.org While the specific energetic properties of this compound are not detailed in the public domain, related nitropyrazole structures are known to be precursors to materials with high detonation velocities and pressures. acs.org The iodo group could potentially be replaced by other energetic functionalities, such as additional nitro or azido (B1232118) groups, to further enhance the energetic performance. The following table provides a comparative look at the properties of some energetic materials.
Table 2: Comparison of Properties of Selected Energetic Materials
| Compound | Density (g/cm³) | Detonation Velocity (m/s) |
|---|---|---|
| TNT | 1.65 | 6900 |
| RDX | 1.82 | 8750 |
| HMX | 1.91 | 9100 |
| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 1.88 | 8931 acs.org |
Beyond energetic materials, the functional groups on this pyrazole derivative could also be exploited in the design of other advanced materials. For instance, the extended π-systems that can be generated through cross-coupling reactions at the C5 position could lead to materials with interesting optical or electronic properties, potentially finding applications in organic electronics as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Optoelectronic Materials
The field of optoelectronics relies on materials that can interact with light to produce an electronic effect, or vice versa. Pyrazole derivatives have emerged as promising candidates for such applications due to their inherent electronic properties and tunable molecular structures. The combination of electron-donating and electron-withdrawing groups on the pyrazole ring can create push-pull systems, which are crucial for developing materials with nonlinear optical (NLO) properties.
In the case of this compound, the potent electron-withdrawing nitro group, combined with the polarizable iodine atom, could lead to a significant intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is a key feature for second-order NLO materials. While the isopropyl group primarily influences solubility and solid-state packing, it can also subtly modulate the electronic landscape of the molecule. The development of pyrazole-based materials for optoelectronic devices is an active area of research, and the specific substitution pattern of this compound makes it a compelling candidate for further investigation in this domain.
Photoluminescent and Fluorescent Materials
Photoluminescence is the emission of light from a substance that has absorbed light. This property is central to the development of various technologies, including organic light-emitting diodes (OLEDs), sensors, and bio-imaging agents. Pyrazole-containing compounds have been shown to exhibit tunable emission properties, with the fluorescence wavelength and quantum yield being highly dependent on the nature and position of substituents on the pyrazole ring.
Generally, the presence of a nitro group is known to quench fluorescence through non-radiative decay pathways. nih.gov However, there are exceptions where nitroaromatic compounds can be fluorescent, often when the molecular design restricts the vibrational modes that lead to quenching. researchgate.net The rigid pyrazole ring in this compound might provide a platform to mitigate this quenching effect. Furthermore, the heavy iodine atom could potentially induce phosphorescence through enhanced intersystem crossing, opening avenues for applications in areas like photodynamic therapy.
Research into the photophysical properties of pyrazole derivatives is ongoing, with studies exploring how different functional groups affect their luminescent behavior. The interplay between the iodo, isopropyl, and nitro substituents on the pyrazole core of the title compound presents an intriguing case for future photophysical studies.
Organic Fluorophores and Dyes
Organic fluorophores and dyes are essential tools in various scientific disciplines, from biology to materials science. The development of novel dye structures with tailored absorption and emission properties is a continuous endeavor. Pyrazole-based scaffolds have been successfully utilized in the synthesis of fluorescent dyes.
The electronic properties of this compound suggest that it could serve as a building block for new dye molecules. The nitro group, a strong auxochrome, can significantly shift the absorption and emission maxima to longer wavelengths (a bathochromic shift). The iodine atom offers a site for further functionalization through cross-coupling reactions, allowing for the attachment of other chromophoric or fluorophoric units to create more complex and functional dye systems. The isopropyl group can enhance the solubility of the resulting dyes in organic solvents, which is a crucial aspect for their practical application.
The potential of pyrazole derivatives as fluorophores is highlighted by the fluorescence quantum yields of related compounds, as shown in the table below. While the nitro group in the target compound may lead to lower quantum yields, the principles of molecular design can be applied to potentially enhance its emissive properties.
| Compound | Substituents | Fluorescence Quantum Yield (ΦF) | Emission Wavelength (λem) |
|---|---|---|---|
| Pyrazoline Derivative 1 | Aryl and cyano groups | 0.65 | 480 nm |
| Pyrazolo[3,4-b]quinoline Derivative | Fused aromatic system | 0.65 | 465 nm |
| Celecoxib-based NIR Probe | Cyanine moiety | 0.13 | 640 nm |
Agrochemical Research
The pyrazole heterocycle is a well-established and highly successful scaffold in the agrochemical industry. Numerous commercial pesticides, including insecticides, fungicides, and herbicides, are based on the pyrazole core. The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, leading to a wide range of biological activities and modes of action.
Development of Pyrazole-Based Agrochemical Scaffolds
The compound this compound possesses several features that make it a promising scaffold for the development of new agrochemicals. The pyrazole core itself is a key pharmacophore. The substituents on the ring can be systematically varied to optimize biological activity, selectivity, and environmental profile.
The iodine atom at the 5-position is particularly interesting as it can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. The nitro group at the 3-position is a strong electron-withdrawing group that can significantly influence the electronic properties of the molecule and its interaction with biological targets. The isopropyl group at the 1-position can enhance the lipophilicity of the molecule, which is often crucial for its uptake and transport within the target pest or plant.
The fungicidal and herbicidal potential of pyrazole derivatives is well-documented. For instance, pyrazole carboxamides are known to be potent inhibitors of succinate (B1194679) dehydrogenase (SDH) in fungi, a critical enzyme in the mitochondrial respiratory chain. nih.gov The table below presents the fungicidal activity of some pyrazole derivatives against the common plant pathogen Botrytis cinerea.
| Compound Type | Target Pathogen | EC50 (µg/mL) |
|---|---|---|
| Fenpyrazamine | Botrytis cinerea | 0.9 nih.gov |
| Boscalid | Botrytis cinerea | 0.1 - 1.42 nih.gov |
| Pyrazole Carboxamide Derivative | Botrytis cinerea | 2.432 nih.gov |
In the realm of herbicides, pyrazole derivatives have been developed as inhibitors of various molecular targets, including 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for pigment biosynthesis in plants. The herbicidal efficacy of pyrazole-based compounds against common weeds is demonstrated in the following table.
| Compound Type | Target Weed | Inhibition (%) at a given concentration |
|---|---|---|
| Pyrazole Phenylpyridine Derivative | Amaranthus retroflexus | >90% at 150 g a.i./ha nih.gov |
| Pyrazole Amide Derivative | Amaranthus retroflexus | 56% at 200 mg/L cabidigitallibrary.org |
| Pyrazole Isothiocyanate Derivative | Echinochloa crusgalli | EC50 = 64.32 µg/mL mdpi.com |
Given the proven track record of the pyrazole scaffold in agrochemicals, and the unique combination of functional groups in this compound, this compound represents a valuable starting point for the design and synthesis of new generations of fungicides and herbicides with potentially novel modes of action and improved performance characteristics.
Conclusion and Future Research Directions
Summary of Key Findings on 5-Iodo-1-isopropyl-3-nitro-1H-pyrazole
Currently, there is a significant lack of published research specifically detailing the synthesis, characterization, and reactivity of this compound. Its existence is confirmed through its listing by various chemical suppliers, and its molecular structure is known.
Table 1: Basic Information for this compound
| Property | Value |
|---|---|
| CAS Number | 2171315-44-7 |
| Molecular Formula | C6H8IN3O2 |
| Molecular Weight | 281.05 g/mol |
The key structural features of the molecule are a pyrazole (B372694) ring substituted with an isopropyl group at the N1 position, a nitro group at the C3 position, and an iodine atom at the C5 position. These functional groups are expected to significantly influence the molecule's electronic properties, reactivity, and intermolecular interactions.
Unexplored Reactivity and Synthetic Opportunities
The synthetic route to this compound has not been explicitly described in the scientific literature. However, established methods for pyrazole synthesis and functionalization can provide a basis for its preparation. For instance, the pyrazole core could be synthesized through the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, followed by nitration and iodination. The regioselectivity of these functionalization steps would be a key aspect to control.
The reactivity of this compound is anticipated to be rich and varied due to its array of functional groups. The iodine atom at the C5 position is a particularly interesting feature, as it can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This would allow for the introduction of a wide range of substituents at this position, leading to the synthesis of novel pyrazole derivatives. The nitro group at the C3 position is a strong electron-withdrawing group, which will influence the reactivity of the pyrazole ring and can also be a handle for further chemical transformations, such as reduction to an amino group.
Potential for Further Elucidation of Intermolecular Interactions
The presence of both a halogen atom (iodine) and a nitro group suggests that this compound could participate in interesting and potentially strong intermolecular interactions. Halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species, is a significant area of research. The iodine atom in this molecule, particularly when influenced by the electron-withdrawing nitro group, could be a strong halogen bond donor. These interactions could be explored in the solid state through X-ray crystallography and in solution using various spectroscopic techniques.
Furthermore, the nitro group can act as a hydrogen bond acceptor, and the pyrazole ring itself has both hydrogen bond donor and acceptor capabilities. The interplay of these different non-covalent interactions could lead to the formation of unique supramolecular architectures in the solid state. Understanding these interactions is crucial for the rational design of functional materials with desired properties. Computational studies could also provide valuable insights into the nature and strength of these intermolecular forces.
Emerging Avenues in Computational Pyrazole Chemistry
Computational chemistry has become an indispensable tool for understanding the properties and reactivity of molecules. eurasianjournals.com In the absence of experimental data for this compound, computational methods such as Density Functional Theory (DFT) can be employed to predict its structural, electronic, and spectroscopic properties. researchgate.net
Table 2: Potential Computational Studies on this compound
| Area of Study | Computational Methods | Potential Insights |
|---|---|---|
| Molecular Geometry and Electronic Structure | DFT | Bond lengths, bond angles, charge distribution, HOMO-LUMO gap. |
| Reactivity Prediction | Fukui functions, electrostatic potential maps | Identification of electrophilic and nucleophilic sites, prediction of reaction pathways. |
| Spectroscopic Properties | TD-DFT, NMR calculations | Prediction of UV-Vis, IR, and NMR spectra to aid in future experimental characterization. |
| Intermolecular Interactions | SAPT, NCI plots | Elucidation of the nature and strength of halogen bonding and hydrogen bonding. |
These computational studies would not only provide fundamental knowledge about this specific molecule but also contribute to the broader understanding of substituted pyrazoles. eurasianjournals.com
Prospects for Novel Applications in Functional Materials and Synthetic Methodologies
Functionalized pyrazoles are known to have a wide range of applications in medicinal chemistry, agrochemicals, and materials science. mdpi.comnih.gov The unique combination of functional groups in this compound makes it a promising candidate for various applications.
The presence of a heavy atom (iodine) and a polarizable nitro group could impart interesting photophysical or nonlinear optical properties. Its ability to form directed intermolecular interactions through halogen and hydrogen bonding could be exploited in the design of liquid crystals or other ordered materials.
In terms of synthetic methodologies, this compound can serve as a versatile building block. The reactive iodine handle allows for its incorporation into more complex molecular architectures through cross-coupling reactions. This could be particularly useful in the synthesis of libraries of compounds for biological screening or for the development of new ligands for catalysis. The exploration of its use in multicomponent reactions could also lead to the efficient synthesis of highly functionalized heterocyclic systems.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 5-Iodo-1-isopropyl-3-nitro-1H-pyrazole, and what are the critical reaction parameters?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrazole core. Key steps include:
Nitration : Introducing the nitro group at position 3 via electrophilic substitution under acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) .
Iodination : Direct iodination at position 5 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents (e.g., DMF or DCM) at room temperature .
Isopropyl Substitution : Alkylation at position 1 using isopropyl halides (e.g., 2-bromopropane) with a base like K₂CO₃ in refluxing acetone .
-
Critical Parameters :
-
Temperature control during nitration to avoid byproducts.
-
Stoichiometry of iodinating agents to prevent over-halogenation.
-
Steric hindrance from the isopropyl group may necessitate longer reaction times for alkylation.
- Data Table 1 : Comparative Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | 65–75 | |
| Iodination | NIS, DCM, rt, 12h | 70–80 | |
| Alkylation | 2-bromopropane, K₂CO₃, acetone, reflux, 8h | 60–70 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on substituent effects. The nitro group deshields adjacent protons (e.g., H-4 appears downfield at δ 8.5–9.0 ppm), while the iodo substituent causes splitting due to spin-spin coupling .
- FT-IR : Confirm nitro (1520–1350 cm⁻¹ for asymmetric/symmetric NO₂ stretching) and C-I (500–600 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns from iodine (e.g., m/z 323.98 for C₇H₁₀IN₃O₂) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). The nitro group’s electron-withdrawing effect and iodine’s hydrophobicity can be optimized for binding affinity .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Nitro groups lower LUMO energy, enhancing electrophilicity for nucleophilic attack .
- Example : Derivatives with bulkier substituents at position 1 showed reduced binding in kinase targets due to steric clashes .
Q. How can researchers resolve contradictions in reported reaction yields for nitro-substituted pyrazoles?
- Methodological Answer :
- Systematic Variable Testing : Isolate factors like solvent polarity (e.g., DMF vs. DCM), catalyst loading, and temperature gradients.
- Byproduct Analysis : Use HPLC or GC-MS to identify side products (e.g., di-iodinated species or nitro reduction intermediates) .
- Case Study : A 20% yield discrepancy in iodination was traced to trace water in DCM, which hydrolyzed NIS. Anhydrous conditions improved reproducibility .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. The nitro group may be explosive under friction or heat .
- Ventilation : Perform iodination steps in a fume hood due to volatile iodine vapors .
- Waste Disposal : Neutralize acidic nitration waste with bicarbonate before disposal .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for nitro-pyrazole derivatives?
- Methodological Answer :
- Solvent Polarity : Polar solvents (e.g., DMSO) enhance solubility for nitro-pyrazoles, while non-polar solvents (e.g., hexane) precipitate them.
- pH Effects : Protonation of the pyrazole ring in acidic conditions increases aqueous solubility .
- Data Table 2 : Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Conditions | Reference |
|---|---|---|---|
| DMSO | 25.3 | 25°C, stirred | |
| Ethanol | 8.7 | 25°C, sonicated | |
| Water | <0.1 | pH 7.0, 25°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
